molecular formula C68H89N15O25S B12111985 Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2

Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2

Cat. No.: B12111985
M. Wt: 1548.6 g/mol
InChI Key: YBJOVRMQDISODY-UHFFFAOYSA-N
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Description

The compound Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 is a synthetic peptide substrate used in biochemical assays. It is designed to study the activity of proteases, particularly those involved in viral replication, such as the hepatitis C virus NS3/4A protease . The compound contains specific amino acid sequences and fluorogenic groups that allow for the detection of protease activity through fluorescence resonance energy transfer (FRET).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys(DABCYL)-NH2 involves solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

    Resin Loading: The synthesis begins with the attachment of the C-terminal amino acid (Lys(DABCYL)-NH2) to a solid resin.

    Coupling Reactions: Sequential addition of protected amino acids (Fmoc or Boc protected) using coupling reagents like HBTU or DIC.

    Deprotection: Removal of the protecting groups using piperidine (for Fmoc) or TFA (for Boc).

    Cleavage: The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).

    Purification: The crude peptide is purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, often using automated peptide synthesizers to increase efficiency and yield. The process is optimized for scalability, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The peptide bond between specific amino acids can be hydrolyzed by proteases.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the EDANS and DABCYL groups.

    Substitution: Amino acid residues can be substituted to create analogs for studying structure-activity relationships.

Common Reagents and Conditions

    Hydrolysis: Proteases such as NS3/4A protease in buffered solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT).

Major Products

    Hydrolysis: Cleaved peptide fragments.

    Oxidation and Reduction: Modified peptide with altered fluorescence properties.

Scientific Research Applications

Chemistry

    Enzyme Kinetics: Used to study the kinetics of protease enzymes by monitoring the cleavage of the peptide substrate.

    Fluorescence Assays: Employed in FRET-based assays to detect protease activity.

Biology

Medicine

    Drug Development: Aids in the development of protease inhibitors by providing a substrate for screening potential drug candidates.

    Diagnostic Tools: Used in diagnostic assays to detect protease activity in clinical samples.

Industry

    Biotechnology: Applied in the production of recombinant proteins by monitoring protease activity during protein purification processes.

Mechanism of Action

The compound exerts its effects through the following mechanism:

    Binding: The peptide substrate binds to the active site of the protease.

    Cleavage: The protease cleaves the peptide bond between specific amino acids.

    Fluorescence Change: The cleavage separates the EDANS and DABCYL groups, resulting in a change in fluorescence that can be measured.

Comparison with Similar Compounds

Similar Compounds

    Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-OH: A similar peptide substrate without the lactoyl and Lys(DABCYL) modifications.

    Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-L-lactoyl-Ser-Lys-NH2: A variant lacking the DABCYL group.

Uniqueness

    Fluorogenic Groups: The presence of both EDANS and DABCYL groups allows for sensitive detection of protease activity through FRET.

    Specificity: The amino acid sequence is designed to be specifically recognized and cleaved by certain proteases, making it a valuable tool in protease research.

This compound’s unique combination of amino acid sequences and fluorogenic groups makes it a powerful tool in various scientific research applications, particularly in the study of protease activity and the development of protease inhibitors.

Properties

Molecular Formula

C68H89N15O25S

Molecular Weight

1548.6 g/mol

IUPAC Name

4-[[2-[[2-[[2-[(2-acetamido-3-carboxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[1-[[1-[[1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C68H89N15O25S/c1-6-43(68(104)108-36(2)60(96)80-51(35-84)67(103)75-45(59(69)95)13-7-8-30-72-61(97)39-16-18-40(19-17-39)81-82-41-20-22-42(23-21-41)83(4)5)74-62(98)46(24-27-54(87)88)76-63(99)47(25-28-55(89)90)77-65(101)49(79-64(100)48(26-29-56(91)92)78-66(102)50(34-57(93)94)73-37(3)85)33-53(86)71-32-31-70-44-14-9-11-38-12-10-15-52(58(38)44)109(105,106)107/h9-12,14-23,36,43,45-51,70,84H,6-8,13,24-35H2,1-5H3,(H2,69,95)(H,71,86)(H,72,97)(H,73,85)(H,74,98)(H,75,103)(H,76,99)(H,77,101)(H,78,102)(H,79,100)(H,80,96)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107)

InChI Key

YBJOVRMQDISODY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC(C)C(=O)NC(CO)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)NCCNC3=CC=CC4=C3C(=CC=C4)S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

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